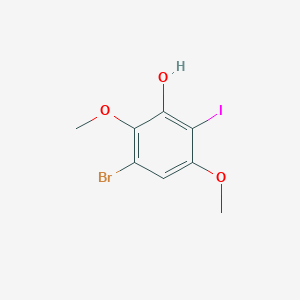

3-Bromo-6-iodo-2,5-dimethoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-iodo-3,6-dimethoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrIO3/c1-12-5-3-4(9)8(13-2)7(11)6(5)10/h3,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBBXOOAIUHOIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1I)O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrIO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401298355 | |

| Record name | 3-Bromo-6-iodo-2,5-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401298355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202735-35-1 | |

| Record name | 3-Bromo-6-iodo-2,5-dimethoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202735-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-iodo-2,5-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401298355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Chemistry Investigations of 3 Bromo 6 Iodo 2,5 Dimethoxyphenol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a common approach for predicting the properties of novel or uncharacterized chemical compounds.

Geometry Optimization and Conformational Analysis

To begin a computational study of 3-Bromo-6-iodo-2,5-dimethoxyphenol, researchers would first perform a geometry optimization. This process involves finding the arrangement of atoms in three-dimensional space that corresponds to the lowest energy, and therefore the most stable conformation, of the molecule. Different starting geometries might be considered to explore the potential energy surface and identify various stable conformers. The relative energies of these conformers would indicate which is the most likely to be observed experimentally.

Electronic Structure Analysis

Once the optimized geometry is obtained, a detailed analysis of the molecule's electronic structure can be performed.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests a more reactive molecule. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-poor and represent likely sites for nucleophilic attack. For this compound, the MEP map would highlight the influence of the electronegative bromine, iodine, and oxygen atoms, as well as the aromatic ring, on the molecule's reactivity.

Natural Bond Orbital (NBO) analysis is used to study intramolecular interactions, such as hyperconjugation and hydrogen bonding. It provides a detailed picture of the bonding and charge distribution within the molecule. By examining the interactions between filled and unfilled orbitals, NBO analysis can quantify the extent of electron delocalization and charge transfer between different parts of the molecule. This would be particularly insightful for understanding the interplay between the substituents (bromo, iodo, and dimethoxy groups) and the phenol (B47542) ring in this compound.

Vibrational Frequency Calculations and Spectroscopic Correlation

Finally, computational chemists would perform vibrational frequency calculations. These calculations predict the frequencies of the fundamental modes of vibration of the molecule. The results can be used to simulate the infrared (IR) and Raman spectra of the compound. By comparing these theoretical spectra with experimentally obtained spectra, researchers can confirm the structure of the synthesized molecule and make detailed assignments of the observed vibrational bands to specific molecular motions.

Chemical Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity Indices)

Chemical reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide a quantitative framework for predicting the reactivity of a molecule. numberanalytics.com These descriptors are calculated from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). asrjetsjournal.org For this compound, these indices would offer insights into its susceptibility to electrophilic and nucleophilic attack.

The key global reactivity descriptors include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

Nucleophilicity Index (N): A measure of the ability of a molecule to donate electrons.

Table 1: Hypothetical Global Reactivity Descriptors for this compound (Note: These values are illustrative and would require specific DFT calculations to be confirmed.)

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

| Ionization Potential | IP | -EHOMO | 8.50 |

| Electron Affinity | EA | -ELUMO | 1.20 |

| Electronegativity | χ | (IP + EA) / 2 | 4.85 |

| Chemical Hardness | η | (IP - EA) / 2 | 3.65 |

| Chemical Softness | S | 1 / (2η) | 0.137 |

| Electrophilicity Index | ω | χ² / (2η) | 3.23 |

| Nucleophilicity Index | N | EHOMO - EHOMO(TCE) | 3.15 |

TCE (Tetracyanoethylene) is used as a reference for the nucleophilicity scale.

Local reactivity descriptors, such as the Fukui function, would be necessary to pinpoint the specific atomic sites most susceptible to electrophilic or nucleophilic attack. scielo.org.mx For this compound, the oxygen atom of the hydroxyl group and the carbon atoms of the aromatic ring ortho and para to the activating groups would likely be the primary sites for electrophilic attack.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful tool for exploring the dynamic behavior of molecules in various environments. nih.gov For this compound, MD simulations would provide valuable insights into its conformational flexibility and the influence of solvents.

The conformational landscape of this compound is primarily defined by the rotation of the methoxy (B1213986) groups and the hydroxyl group. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them. nih.gov The bulky iodine and bromine atoms would sterically hinder the free rotation of the adjacent methoxy group, leading to a more restricted conformational space compared to a non-halogenated analogue. The intramolecular hydrogen bonding between the hydroxyl group and the adjacent methoxy group could also play a significant role in stabilizing certain conformations.

The choice of solvent can significantly impact the conformational preferences and dynamics of a solute molecule. acs.org In a non-polar solvent, intramolecular interactions would dominate, favoring conformations that maximize internal stability. In a polar, protic solvent like water or ethanol, intermolecular hydrogen bonding between the solvent and the hydroxyl and methoxy groups of this compound would compete with intramolecular interactions. nih.gov This could lead to a shift in the conformational equilibrium towards more extended structures that can better interact with the solvent molecules. MD simulations can explicitly model these solvent-solute interactions and quantify their effect on the conformational ensemble. nih.gov

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are indispensable for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. uchicago.edu

For any proposed reaction involving this compound, such as electrophilic substitution or oxidation, quantum chemical methods can be used to locate and characterize the transition state (TS) for each elementary step. github.io A transition state is a first-order saddle point on the potential energy surface, and its geometry and vibrational frequencies provide crucial information about the reaction mechanism. researchgate.netarxiv.org For instance, in an electrophilic aromatic substitution reaction, the calculations would reveal the structure of the sigma complex (Wheland intermediate) and the transition state leading to its formation.

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed. nih.gov This profile allows for the determination of activation energies and reaction enthalpies, which are key to understanding the kinetics and thermodynamics of the reaction. For example, in a nucleophilic aromatic substitution reaction, the energy profile would help to determine whether the reaction proceeds via an SNAr mechanism or a benzyne (B1209423) mechanism. suniv.ac.in The relative energies of different possible reaction pathways can also be compared to predict the most likely mechanism and the expected product distribution. nih.gov

Based on the conducted research, there is currently no available scientific literature or data pertaining to the theoretical and computational chemistry investigations of this compound. Searches for predictive modeling of its spectroscopic properties, including computational NMR chemical shift prediction, as well as simulated IR, Raman, and UV-Vis spectra, did not yield any relevant research findings.

Therefore, it is not possible to provide an article with detailed research findings and data tables on this specific compound as requested in the outline. The information available is insufficient to generate a scientifically accurate and authoritative article on the specified topics.

Further research on this compound would be necessary to produce the detailed analysis required by the user's request.

Applications of 3 Bromo 6 Iodo 2,5 Dimethoxyphenol As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The structural complexity and biological activity of many natural products, pharmaceuticals, and agrochemicals often necessitate the use of highly functionalized starting materials. 3-Bromo-6-iodo-2,5-dimethoxyphenol serves as an ideal starting point for the synthesis of various classes of complex organic molecules.

While direct and extensive examples of the use of this compound in the total synthesis of a wide array of natural products are not yet broadly documented in publicly accessible literature, its structural motifs are present in numerous biologically active compounds. The 2,5-dimethoxyphenol (B92355) core is a key feature in many natural quinones and hydroquinones. The presence of the bromine and iodine atoms provides synthetic handles for the introduction of further complexity, characteristic of alkaloids, or for the construction of the heterocyclic rings found in isoflavonoids and coumarins. For instance, the selective coupling at the iodine position followed by a subsequent reaction at the bromine site would be a plausible strategy for building the carbon skeleton of intricate natural products.

The core structure of this compound is a valuable pharmacophore. Phenolic and dimethoxybenzene moieties are prevalent in a wide range of pharmaceutical agents. The bromo and iodo substituents allow for the facile introduction of various functional groups through reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. This enables the rapid generation of libraries of novel compounds for screening in drug discovery and agrochemical development. The ability to selectively functionalize the molecule at different positions is a key advantage in optimizing the biological activity and pharmacokinetic properties of lead compounds.

Material Science Applications

The unique electronic and structural features of this compound also lend themselves to applications in the field of material science.

The di-halogenated nature of this compound, combined with its phenolic hydroxyl group, makes it a potential monomer for the synthesis of novel polymers. Poly(arylene ether)s, for example, could be synthesized via nucleophilic aromatic substitution, where the phenoxide displaces the halogen atoms of another monomer unit. Furthermore, metal-catalyzed polymerization reactions, such as Yamamoto or Grignard metathesis polymerization, could be employed to create conjugated polymers with interesting electronic and optical properties. The resulting polymers would be expected to possess high thermal stability and potentially unique optoelectronic characteristics due to the presence of the electron-rich dimethoxybenzene units.

The electron-rich aromatic core of this compound makes it an attractive building block for the construction of functional organic materials. By extending the conjugation through cross-coupling reactions at the bromo and iodo positions, molecules with tailored absorption and emission properties can be designed for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The phenolic hydroxyl group can be used to tune the solubility and processing characteristics of these materials or to anchor the molecules to surfaces. Additionally, the hydroxyl group can act as a recognition site for the development of molecular sensors, where binding of an analyte could induce a change in the photophysical properties of the molecule.

Probe Molecule in Mechanistic Organic Chemistry

The differential reactivity of the C-I and C-Br bonds in this compound makes it an excellent substrate for studying the mechanisms of various chemical reactions. In particular, it can be used to investigate the selectivity of metal catalysts in cross-coupling reactions. By competing for oxidative addition to a low-valent metal center, the relative rates of reaction at the two different halogen sites can be determined, providing valuable insights into the factors that govern catalytic activity and selectivity. This information is crucial for the development of new and more efficient catalytic systems for organic synthesis.

Studies on Aromatic Halogen-Metal Exchange Reactions

There are no specific studies found that utilize this compound in aromatic halogen-metal exchange reactions. This type of reaction is a common strategy in organic synthesis to create organometallic reagents, which can then be used to form new carbon-carbon or carbon-heteroatom bonds. The differential reactivity of bromine and iodine in such exchanges could offer regioselective functionalization, but no research has been published to demonstrate this with this compound.

Investigation of Diradical Pathways in Aromatic Systems

No investigations have been reported that employ this compound to study diradical pathways in aromatic systems. Research in this area often involves the generation of highly reactive diradical species and the study of their subsequent reactions, such as cyclization or rearrangement. While appropriately substituted aromatic compounds can be precursors to such diradicals, there is no evidence to suggest that this compound has been used for this purpose.

Derivatization for Combinatorial Library Synthesis

Information regarding the derivatization of this compound for the creation of combinatorial libraries is not available in the scientific literature.

Scaffold for Diversity-Oriented Synthesis

There are no documented examples of this compound being used as a scaffold in diversity-oriented synthesis (DOS). DOS aims to create a wide range of structurally diverse molecules from a common starting material. The multiple functional groups on this compound could theoretically allow for various modifications, but no such synthetic efforts have been reported.

Preparation of Analogs for Structure-Activity Relationship Studies (in research contexts)

No studies have been found that describe the use of this compound for the preparation of analogs for structure-activity relationship (SAR) studies. SAR studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. Without a known biological target or activity for this compound, the rationale for creating a library of analogs for SAR studies is absent from the current body of scientific knowledge.

Advanced Analytical Techniques in the Research of 3 Bromo 6 Iodo 2,5 Dimethoxyphenol

Chromatographic Separations

Chromatographic techniques are fundamental in the separation and purification of 3-Bromo-6-iodo-2,5-dimethoxyphenol from reaction mixtures and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for its isolation. Reversed-phase HPLC is a commonly employed mode for the separation of phenolic compounds. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

For the analysis of halogenated phenols, C8 and C18 columns are frequently utilized. A typical mobile phase would consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with the addition of a small percentage of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. mdpi.com The presence of the bromo and iodo substituents, along with the methoxy (B1213986) groups, influences the compound's retention time, necessitating careful optimization of the mobile phase gradient. A study on the separation of other bromophenolic compounds successfully utilized a C8 column with a water/acetonitrile gradient containing 0.05% TFA. mdpi.com Similarly, methods have been developed for other substituted phenols using C18 columns with acetonitrile/water and phosphoric acid as the mobile phase. sielc.commdpi.com

The purity of this compound can be determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram. For preparative applications, the collected fractions corresponding to the main peak can be concentrated to yield the purified compound.

Table 1: Hypothetical HPLC Parameters for Purity Assessment of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical set of starting parameters for the HPLC analysis of this compound, based on established methods for similar phenolic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the relatively low volatility of phenolic compounds, derivatization is often necessary to increase their thermal stability and volatility for GC analysis. Common derivatization agents for phenols include silylating agents (e.g., BSTFA) or alkylating agents.

In the case of this compound, derivatization of the hydroxyl group would be a prerequisite for successful GC-MS analysis. The resulting derivative can then be separated on a capillary column, typically with a nonpolar or medium-polarity stationary phase. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized molecule, allowing for unambiguous identification. For instance, a study on 3,5-dimethoxyphenol (B141022) utilized GC-MS for its determination after derivatization. nih.govresearchgate.net The mass spectrum would be expected to show characteristic isotopic patterns due to the presence of bromine and iodine.

Table 2: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| MS Ionization | Electron Impact (EI) at 70 eV |

| Mass Range | 50-550 m/z |

This table outlines a plausible set of GC-MS conditions for the analysis of the silylated derivative of this compound.

Column Chromatography and Thin-Layer Chromatography (TLC) in Synthesis

Column chromatography and Thin-Layer Chromatography (TLC) are fundamental techniques for the purification and monitoring of the synthesis of this compound.

TLC is a rapid and convenient method for monitoring the progress of a chemical reaction. ksu.edu.safishersci.ca By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system (eluent), the disappearance of starting materials and the appearance of the product can be visualized under UV light or by using a staining agent. ksu.edu.sa The choice of eluent, often a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297), is critical for achieving good separation. researchgate.net

Once the reaction is complete, column chromatography is employed for the purification of the crude product on a larger scale. The crude mixture is loaded onto a column packed with a stationary phase (e.g., silica gel), and the eluent is passed through the column to separate the components based on their differential adsorption to the stationary phase. Fractions are collected and analyzed by TLC to identify those containing the pure this compound.

Table 3: Representative TLC and Column Chromatography Systems for the Purification of this compound

| Technique | Stationary Phase | Mobile Phase (Eluent) | Visualization |

| TLC | Silica Gel 60 F254 | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | UV light (254 nm) |

| Column Chromatography | Silica Gel (60-120 mesh) | Gradient of Hexane and Ethyl Acetate | TLC analysis of fractions |

This table provides examples of typical systems for the chromatographic purification of this compound.

Electrochemical Methods

Electrochemical methods offer valuable insights into the redox properties of this compound.

Cyclic Voltammetry for Redox Potential Determination

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to study the redox behavior of chemical species. jscimedcentral.com By scanning the potential of a working electrode and measuring the resulting current, the oxidation and reduction potentials of this compound can be determined. The presence of the electron-donating methoxy groups and the electron-withdrawing halogen atoms will influence the ease of oxidation of the phenolic hydroxyl group.

The cyclic voltammogram would likely show an anodic peak corresponding to the oxidation of the phenol (B47542) to a phenoxyl radical, which may undergo further reactions. The potential at which this peak occurs provides information about the redox potential of the compound. Studies on other substituted phenols have shown that the oxidation potential is sensitive to the nature and position of the substituents on the aromatic ring. mdpi.com

Investigation of Electrochemical Oxidation/Reduction Mechanisms

The electrochemical behavior of this compound can be further investigated to understand the mechanisms of its oxidation and reduction. The oxidation of phenols at an electrode surface can be a complex process, often leading to the formation of polymeric films that passivate the electrode surface. nih.govresearcher.life The initial one-electron oxidation of the phenolic hydroxyl group generates a phenoxyl radical. This radical can then undergo various follow-up reactions, including dimerization or further oxidation.

Hyphenated Techniques for In-situ Monitoring

In the synthesis and derivatization of complex molecules like this compound, real-time reaction monitoring is crucial for optimizing reaction conditions, maximizing yield, and minimizing impurities. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for in-situ monitoring. These techniques provide a continuous stream of data on the concentration of reactants, intermediates, and products as the reaction progresses, without the need for manual sampling and offline analysis, which can be prone to errors and delays. axcendcorp.com The automated nature of online monitoring ensures that the collected data is highly representative of the reaction mixture, preserving even volatile or unstable intermediates that might be lost during traditional sampling procedures. axcendcorp.com

The primary advantage of these integrated systems lies in their ability to deliver detailed kinetic and mechanistic insights. For instance, in reactions involving substituted aromatic compounds, such as the formation or subsequent modification of this compound, monitoring the precise rate of consumption of starting materials and the appearance of products allows for the fine-tuning of parameters like temperature, pressure, and catalyst loading. acs.org Techniques such as online High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy provide a platform to expedite the development and understanding of complex reaction processes. acs.org

Reaction Monitoring by NMR or MS

Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR spectroscopy is a highly effective non-invasive technique for continuous reaction monitoring. By placing the reaction vessel within or connecting it to an NMR spectrometer, spectra can be acquired at regular intervals. This provides quantitative data on all soluble species present in the reaction mixture, as long as they have an NMR-active nucleus and are present above the detection limit. For a reaction involving this compound, ¹H NMR would be particularly useful for tracking changes in the aromatic and methoxy group signals of the reactants and products. rsc.org

For example, in a hypothetical substitution reaction where the bromine atom is replaced, the disappearance of the characteristic ¹H signal of the starting material and the appearance of new signals corresponding to the product can be integrated to determine their respective concentrations over time. This data is invaluable for calculating reaction kinetics, including the rate constant and reaction order. rsc.org The combination of online NMR with other techniques like HPLC can be particularly powerful, allowing for the determination of UV response factors for transient species without their isolation. acs.org

Mass Spectrometry (MS)

Real-time, in-situ monitoring by mass spectrometry can be achieved by introducing a small, continuous stream of the reaction mixture into the ion source of the mass spectrometer. researchgate.net Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are well-suited for this purpose, as they can directly ionize molecules from the liquid phase. mdpi.com This approach provides immediate information on the mass-to-charge ratio (m/z) of the components in the reaction.

In the context of this compound, MS monitoring would be highly effective for tracking the progress of a reaction by observing the decrease in the intensity of the ion corresponding to the starting material (e.g., m/z for [M+H]⁺) and the concurrent increase in the ion intensity of the product. This method is exceptionally sensitive and can detect trace-level intermediates that may not be observable by NMR. researchgate.net Multiple-reaction monitoring (MRM) in tandem mass spectrometry (MS/MS) can further enhance selectivity and detectability for specific compounds within the complex reaction mixture. nih.gov

Table 1: Hypothetical In-situ ¹H NMR Monitoring of a Suzuki Coupling Reaction of this compound

| Time (min) | Reactant ¹H Signal Integral (Ar-H) | Product ¹H Signal Integral (Ar-H) | Reactant Concentration (mol/L) | Product Concentration (mol/L) |

| 0 | 1.00 | 0.00 | 0.100 | 0.000 |

| 10 | 0.78 | 0.22 | 0.078 | 0.022 |

| 20 | 0.59 | 0.41 | 0.059 | 0.041 |

| 30 | 0.42 | 0.58 | 0.042 | 0.058 |

| 60 | 0.15 | 0.85 | 0.015 | 0.085 |

| 120 | 0.02 | 0.98 | 0.002 | 0.098 |

Online Chromatographic Analysis

Online chromatographic analysis, particularly High-Performance Liquid Chromatography (HPLC), provides a robust method for monitoring reaction progress by separating the components of a reaction mixture before detection. researchgate.net An automated system can periodically draw a small aliquot from the reactor, dilute it, and inject it into the HPLC system. acs.org This approach is advantageous as it provides separation of isomers and closely related impurities, offering a cleaner dataset for quantification compared to direct spectroscopic methods.

When coupled with a detector like a Photo-Diode Array (PDA) or a mass spectrometer, online HPLC becomes a formidable tool. An HPLC-PDA system can provide UV-Vis spectra for each separated peak, aiding in identification, while an HPLC-MS system provides mass data for definitive structural confirmation. rsc.orgnih.gov This is particularly useful for complex reactions involving this compound, where multiple products or byproducts might form. For instance, in a reaction targeting selective substitution at either the bromine or iodine position, online HPLC can resolve and quantify the different product isomers formed. acs.org

The data obtained from online chromatography allows for the generation of detailed reaction profiles, plotting the concentration of each key species against time. These profiles are essential for process optimization, enabling researchers to achieve higher yields and purity by adjusting reaction conditions in real-time or in subsequent experiments. axcendcorp.com

Table 2: Illustrative Online HPLC-MS Data for a Regioselective Amination Reaction

| Retention Time (min) | Compound Identity | m/z [M+H]⁺ | Peak Area at t=0h | Peak Area at t=2h | Peak Area at t=4h |

| 2.5 | Amine Reactant | 109.1 | 543210 | 312450 | 105870 |

| 4.8 | 3-Amino-6-iodo-2,5-dimethoxyphenol | 324.0 | 0 | 189750 | 354120 |

| 5.3 | This compound | 400.8 | 895430 | 450120 | 89950 |

| 6.1 | Diaminated Product | 243.2 | 0 | 15340 | 45670 |

Future Research Directions and Unexplored Avenues for 3 Bromo 6 Iodo 2,5 Dimethoxyphenol

The polysubstituted aromatic compound 3-Bromo-6-iodo-2,5-dimethoxyphenol represents a scaffold with significant potential for further chemical exploration. The distinct electronic environments and steric hindrances of the bromo, iodo, hydroxyl, and methoxy (B1213986) substituents offer a rich platform for investigating advanced synthetic methodologies and novel reactivity. Future research efforts are poised to move beyond traditional synthetic approaches, venturing into sustainable technologies, discovering unprecedented reaction pathways, and leveraging computational power for synthetic design.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-6-iodo-2,5-dimethoxyphenol, and how are competing halogenation reactions controlled?

- Methodological Answer : The synthesis typically involves sequential electrophilic halogenation of a dimethoxyphenol precursor. Bromination is often performed first using reagents like in a polar aprotic solvent (e.g., DMF), leveraging the methoxy groups’ ortho/para-directing effects . Iodination follows using iodine monochloride () or under acidic conditions. Competing dihalogenation is minimized by controlling stoichiometry (1:1 molar ratio for each halogenation step) and reaction temperature (0–5°C for iodination to reduce side reactions). Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound .

Q. How can the purity and structural integrity of this compound be verified?

- Methodological Answer :

- Purity : Use High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm). Compare retention times against known standards .

- Structural Confirmation :

- NMR : - and -NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons influenced by bromine/iodine deshielding) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (, expected ) .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the regioselectivity of halogenation in this compound synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack by stabilizing transition states, favoring bromination at the less sterically hindered position (C3). Iodination at C6 is temperature-sensitive: lower temperatures (0–5°C) reduce iodine’s electrophilic strength, preventing over-iodination. Computational studies (DFT) can model charge distribution to predict regioselectivity, aligning with experimental observations .

Q. What computational methods are effective in predicting the reactivity and stability of this compound in environmental or biological systems?

- Methodological Answer :

- QSAR Modeling : Correlate electronic parameters (Hammett constants for Br/I substituents) with degradation rates in environmental matrices .

- Molecular Dynamics (MD) Simulations : Assess interactions with biological receptors (e.g., enzyme active sites) by modeling van der Waals forces and halogen bonding .

- DFT Calculations : Optimize geometry and calculate Fukui indices to identify reactive sites for oxidation or nucleophilic attack .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved when characterizing this compound?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational barriers in methoxy groups). Use variable-temperature NMR (VT-NMR) to decouple signals or 2D techniques (COSY, HSQC) to assign overlapping peaks. Cross-validate with X-ray crystallography if single crystals are obtainable .

Data Contradiction and Optimization

Q. Why might yield discrepancies occur in large-scale vs. small-scale syntheses of this compound, and how can they be mitigated?

- Methodological Answer : Scaling-up reactions often alters mixing efficiency and heat dissipation, leading to side reactions (e.g., dihalogenation). Use flow chemistry for consistent reagent mixing or employ statistical optimization (e.g., Design of Experiments, DoE) to identify critical parameters (temperature, stirring rate). Monitor in situ via Raman spectroscopy to detect intermediate phases .

Q. What advanced techniques are recommended for studying the environmental stability of this compound on indoor surfaces?

- Methodological Answer : Apply microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) to track degradation products on model surfaces (glass, polymers). Simulate indoor conditions (RH = 40–60%, = 20–50 ppb) in controlled chambers and quantify half-lives via LC-MS/MS .

Methodological Frameworks

Q. How can hybrid experimental-computational approaches improve the design of derivatives based on this compound?

- Methodological Answer : Combine wet-lab synthesis with receptor-response modeling (e.g., bioelectronic nose systems) to screen derivatives for specific bioactivities. Validate computational predictions (e.g., docking scores) against in vitro assays (e.g., enzyme inhibition) to refine structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.